molecular formula C22H15ClFN3O3 B11303357 N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11303357
M. Wt: 423.8 g/mol
InChI Key: LYEJWMGYGARPOZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the oxadiazole with the phenoxy group: This step often involves a nucleophilic aromatic substitution reaction where the oxadiazole moiety is introduced to the phenoxy group.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and oxadiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the oxadiazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(3-chlorophenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts unique electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-15-4-3-5-17(12-15)25-20(28)13-29-19-7-2-1-6-18(19)21-26-22(30-27-21)14-8-10-16(24)11-9-14/h1-12H,13H2,(H,25,28)

InChI Key

LYEJWMGYGARPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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